N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-14-9-11-3-1-2-4-12(11)19-20(14)8-7-18-15(22)13-10-16-5-6-17-13/h5-6,9-10H,1-4,7-8H2,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTNSWRBQHRBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrocinnoline moiety and a pyrazine ring. Its molecular formula is , and it is characterized by the following structural attributes:
- Tetrahydrocinnoline Core : This portion contributes to the compound's biological activity.
- Pyrazine Ring : Known for its diverse biological roles, this ring enhances the compound's interaction with biological targets.
Antiproliferative Effects
Studies have demonstrated that derivatives of tetrahydrocinnoline exhibit significant antiproliferative activity against various cancer cell lines. For instance, research on related compounds has shown IC50 values indicating effective cytotoxicity against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 42 ± 6 |
| Compound B | HT-29 | 70 ± 2 |
| Compound C | A2780 | 11.7 ± 2 |
These findings suggest that this compound may similarly exhibit antiproliferative properties.
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells.
- Targeting Specific Pathways : The presence of the pyrazine ring may allow for interaction with key cellular pathways involved in cancer progression.
Case Studies
Recent studies have evaluated the biological activity of tetrahydrocinnoline derivatives in various contexts:
-
Cytotoxicity in Cancer Cells : A study on a library of tetrahydroquinoline derivatives reported significant cytotoxic effects across multiple cancer cell lines. The most promising candidates exhibited low IC50 values, indicating high potency.
- Example : Compound 3a showed an IC50 of 30 µM against MSTO-211H cells, highlighting its potential as an anticancer agent.
- Anti-inflammatory Properties : Some derivatives have been tested for their anti-inflammatory effects in vitro, with promising results suggesting they may inhibit pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Physicochemical Properties
- Solubility: The tetrahydrocinnolin core may reduce solubility compared to fully aromatic analogs but improve membrane permeability due to partial saturation .
- Stability: The 3-oxo group on the cinnolin ring could enhance metabolic resistance compared to compounds with ester or amide linkages prone to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
